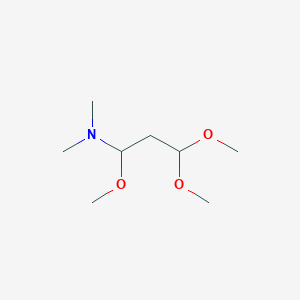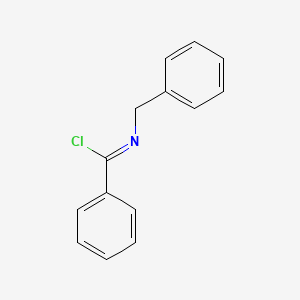![molecular formula C18H17IN2O3 B14649042 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide CAS No. 53159-83-4](/img/structure/B14649042.png)
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide is a complex organic compound with a unique structure that combines a methoxy-nitrophenyl group with an isoquinoline moiety
Vorbereitungsmethoden
The synthesis of 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxy-2-nitrobenzyl chloride with 2-methylisoquinoline in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often use automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxyquinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide can be compared with similar compounds such as:
1-[(3-Methoxy-2-nitrophenyl)methyl]isoquinoline: Lacks the methyl group on the isoquinoline moiety.
2-Methylisoquinolin-2-ium iodide: Lacks the methoxy-nitrophenyl group.
3-Methoxy-2-nitrobenzyl chloride: Lacks the isoquinoline moiety.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
53159-83-4 |
|---|---|
Molekularformel |
C18H17IN2O3 |
Molekulargewicht |
436.2 g/mol |
IUPAC-Name |
1-[(3-methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C18H17N2O3.HI/c1-19-11-10-13-6-3-4-8-15(13)16(19)12-14-7-5-9-17(23-2)18(14)20(21)22;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CPXYDCFMEHQQPC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(C2=CC=CC=C2C=C1)CC3=C(C(=CC=C3)OC)[N+](=O)[O-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


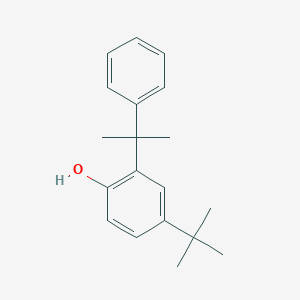

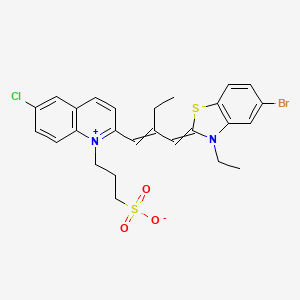
![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
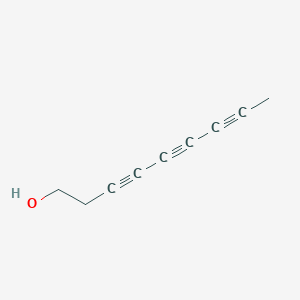
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)

![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)

![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
